3-Bromodibenzo[b,d]furan-4-ol
Description
Properties
Molecular Formula |
C12H7BrO2 |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
3-bromodibenzofuran-4-ol |
InChI |
InChI=1S/C12H7BrO2/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,14H |
InChI Key |
ZDBLGJKJRSSYOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromodibenzo B,d Furan 4 Ol and Congeners
Direct Functionalization Approaches
Direct functionalization offers an atom-economical route to modify a dibenzo[b,d]furan core. These methods involve the sequential or integrated introduction of bromo and hydroxyl groups onto the scaffold, relying on the inherent reactivity of the ring system or the use of directing groups to control regioselectivity.
Regioselective Bromination of Dibenzo[b,d]furan-4-ol Precursors
A logical approach to 3-Bromodibenzo[b,d]furan-4-ol is the direct bromination of the dibenzo[b,d]furan-4-ol precursor. The success of this method hinges on controlling the regioselectivity of the electrophilic substitution. The powerful activating and directing effect of the C4-hydroxyl group is the dominant factor in this transformation.
The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. pixel-online.net The resonance structures for the intermediate show that the positive charge is delocalized onto the oxygen atom when the electrophile attacks at the ortho or para positions, a stabilizing contribution that is not possible with meta-attack. chemicalbook.com
Consequently, the reaction of phenols with electrophiles like bromine is significantly faster than with benzene (B151609) and often does not require a Lewis acid catalyst. chemicalbook.com The choice of solvent plays a critical role in the extent of halogenation. In polar solvents like water, phenol reacts with bromine to readily form a 2,4,6-tribromophenol (B41969) precipitate. chemicalbook.com To achieve selective monobromination, less polar solvents such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) are employed at low temperatures. chemicalbook.com
In the context of dibenzo[b,d]furan-4-ol, the C4-hydroxyl group strongly activates the ring towards electrophilic attack. The positions ortho to the hydroxyl group are C3 and a carbon on the adjacent benzene ring, while the para position is C2. Based on electronic principles, these positions are the most likely sites for bromination. Studies on related benzo-fused heterocycles suggest that electrophilic substitution preferentially occurs on the heterocyclic part of the molecule, favoring the C3 position in benzofurans. pixel-online.net This suggests that in the bromination of dibenzo[b,d]furan-4-ol, the C3 position is a highly probable site of reaction.
While solvent choice can moderate the reactivity of bromine, achieving high regioselectivity in complex phenolic systems often requires more sophisticated control. Catalytic methods can enhance both the rate and selectivity of bromination. For instance, the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), provides a milder source of electrophilic halogen compared to diatomic bromine (Br₂), which can help prevent over-bromination and the formation of side products.
Furthermore, specific catalysts can be employed to direct the substitution to a particular position. While not extensively documented for dibenzo[b,d]furan-4-ol itself, principles from related systems are applicable. For example, certain catalysts can influence the ortho:para selectivity by coordinating with the phenolic hydroxyl group and sterically hindering one position while favoring another. The regioselective electro-bromination of benzofuran (B130515) has been shown to be highly dependent on the choice of solvents and bromide salts, affording specific bromo-derivatives. researchgate.net This demonstrates that electrochemical methods can also serve as a powerful tool for controlled halogenation.
Selective Hydroxylation Strategies on Brominated Dibenzo[b,d]furans
An alternative synthetic route involves introducing the hydroxyl group after the dibenzofuran (B1670420) core has been brominated. This approach would start with a precursor like 3-bromodibenzo[b,d]furan. The challenge then becomes the regioselective installation of a hydroxyl group at the C4 position.
One powerful technique for such a transformation is directed ortho-metalation (DoM) . wikipedia.orgbaranlab.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca While the bromo-substituent itself is a weak directing group, a functional group at a different position could be used. For instance, if a suitable DMG were present at the C3 position alongside the bromine, it could direct metalation (lithiation) to C4. The resulting aryllithium intermediate could then be quenched with an oxygen electrophile, such as a borate (B1201080) ester (e.g., triisopropyl borate), followed by oxidative workup (e.g., with hydrogen peroxide) to yield the desired C4-hydroxyl group.
Other potential methods include transition metal-catalyzed C-O bond formation (e.g., Buchwald-Hartwig hydroxylation) or nucleophilic aromatic substitution (SNAr), although the latter typically requires strong activation by electron-withdrawing groups, which may not be present. A method for synthesizing dibenzofurans from cyclic diaryliodonium salts using water as the oxygen source has also been reported, representing another potential route to hydroxylation. acs.org Additionally, metabolic studies on brominated dibenzofurans have shown that biological systems can hydroxylate these compounds, often at positions adjacent to the ether linkage, such as C4. nih.gov
Integrated One-Pot or Cascade Reactions for Multi-functionalization
Modern synthetic chemistry emphasizes efficiency through one-pot or cascade reactions, where multiple transformations occur in a single reaction vessel. researchgate.net Such strategies can be envisioned for the synthesis of 3-Bromodibenzo[b,d]furan-4-ol. For instance, a cascade reaction could be designed starting from a suitably substituted phenol and an o-benzoquinone derivative. A reported Michael-oxidation-oxa-Michael cascade generates highly substituted dibenzofuran scaffolds in a single operation. researchgate.net
Another plausible one-pot approach could involve the palladium-catalyzed cross-coupling of a 2-halophenol with a boronic acid, followed by an intramolecular C-H activation/C-O cyclization to form the dibenzofuran core. acs.org If the starting materials are appropriately functionalized with bromo and protected hydroxyl precursors, this could lead to a highly efficient synthesis. For example, a process involving a one-pot Pd-catalyzed cross-coupling/aromatization combined with a Cu-catalyzed Ullmann coupling has been developed for the rapid construction of the dibenzofuran motif from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. nih.gov
Cycloaddition and Annulation Strategies for Dibenzo[b,d]furan Core Construction
Instead of functionalizing a pre-existing dibenzofuran, the core can be constructed from simpler acyclic or heterocyclic precursors through cycloaddition and annulation reactions. These methods offer the advantage of installing the desired substituents on the precursors before the final ring system is formed, often providing excellent control over the final substitution pattern.
Annulation reactions, which involve the formation of a new ring onto an existing one, are a common strategy. For instance, palladium-catalyzed intramolecular cyclization of diaryl ether derivatives is a widely used method to form the central furan (B31954) ring of the dibenzofuran system. biointerfaceresearch.comorganic-chemistry.org By starting with a diaryl ether that already contains the bromo and hydroxyl (or a protected hydroxyl) groups in the correct positions, the target molecule can be synthesized directly.
Cycloaddition reactions provide another powerful avenue. For example, a [4+2] cycloaddition (Diels-Alder reaction) could be employed to construct one of the benzene rings onto a functionalized benzofuran precursor. More advanced higher-order cycloadditions, such as [8+2] cycloadditions using dienylfurans, have also been developed to create complex polycyclic systems and could be adapted for the synthesis of substituted dibenzofurans. nih.gov
The table below summarizes some exemplary reaction types for dibenzofuran synthesis.
| Reaction Type | Precursors | Key Reagents/Catalysts | Description |
| Intramolecular C-O Cyclization | 2-Arylphenols | Pd(OAc)₂, Air | Phenol-directed C-H activation and subsequent C-O bond formation to close the furan ring. acs.org |
| Pschorr Reaction | Diaryl ether diazonium salts | Copper catalyst | Intramolecular radical cyclization to form the biaryl C-C bond and subsequently the dibenzofuran. biointerfaceresearch.com |
| One-Pot Coupling/Cyclization | o-Iodophenols, Silylaryl triflates | CsF, Pd catalyst | Sequential O-arylation followed by palladium-catalyzed cyclization to yield the dibenzofuran core. organic-chemistry.org |
| Domino Reaction | (E)-2-(2-nitrovinyl)phenols, sulfur ylides, alkynes | Base | A one-pot approach to polysubstituted dibenzofuran acrylate (B77674) derivatives under mild, catalyst-free conditions. researchgate.net |
| [8+2] Cycloaddition | Dienylfurans, Dienophiles | Brønsted base or other catalysts | Higher-order cycloaddition to construct complex polycyclic systems containing a furan ring. nih.gov |
These strategies highlight the versatility of modern organic synthesis in accessing complex heterocyclic structures like 3-Bromodibenzo[b,d]furan-4-ol, allowing for tailored approaches that can prioritize either direct functionalization or de novo ring construction.
Intramolecular Cyclization of Diaryl Ethers
The intramolecular cyclization of diaryl ether derivatives is a fundamental and widely employed strategy for constructing the dibenzofuran framework. acs.org This approach involves the formation of a crucial carbon-carbon bond between the two aryl rings of a diaryl ether precursor to close the central furan ring. The specific reagents and conditions for these cyclizations can vary significantly, often tailored to the substitution pattern of the diaryl ether. A common method involves a one-pot procedure that starts with the directed ortho-lithiation of a fluoroarene, followed by zincation, a Negishi cross-coupling with a 2-bromophenyl acetate, and finally, an intramolecular nucleophilic aromatic substitution (SNAr) to yield the dibenzofuran structure. researchgate.netnih.gov This multi-step, one-pot sequence allows for the efficient assembly of diverse and functionalized dibenzofurans from readily available starting materials. researchgate.net
Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Copper)
Transition metal catalysis has revolutionized the synthesis of dibenzofurans, offering high efficiency and broad functional group compatibility. Palladium and copper are the most prominent metals used in these transformations.
Palladium-Catalyzed Cyclizations: Palladium catalysts are exceptionally effective for the intramolecular oxidative C-H activation and C-O bond formation required to build the dibenzofuran core. acs.org One approach involves the cyclization of o-iododiaryl ethers using a reusable Palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. organic-chemistry.org Another powerful method is the phenol-directed C–H activation/C–O cyclization, which uses air as the oxidant. acs.org This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, where C-O reductive elimination is often the turnover-limiting step. acs.org Furthermore, palladium can catalyze the cyclization of diaryl ethers through the activation of ortho-diazonium salts or via the reaction of o-iodophenols with silylaryl triflates, followed by a cyclization step. organic-chemistry.org
Copper-Catalyzed Cyclizations: Copper catalysts provide a cost-effective and powerful alternative for synthesizing dibenzofurans. An efficient method involves the Cu-catalyzed cyclization of cyclic diaryliodonium salts in water. acs.org This process is believed to proceed through an oxygen–iodine exchange mechanism, where the copper catalyst facilitates the formation of two C–O bonds to construct the furan ring, yielding dibenzofuran derivatives in good to excellent yields. acs.org The choice of ligand can be critical in these copper-catalyzed reactions to achieve high yields. acs.org
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Pivalic Acid | Diaryl Ethers | Intramolecular oxidative C-C bond formation under air. | organic-chemistry.org |
| Pd/C (reusable) | o-Iododiaryl Ethers | Ligand-free conditions, efficient cyclization. | organic-chemistry.org |
| Pd(0)/Pd(II) / Air | Phenol Derivatives | Phenol-directed C-H activation/C-O cyclization. | acs.org |
| CuI / Ligand / H₂O | Cyclic Diaryliodonium Salts | Oxygen-iodine exchange mechanism, forms two C-O bonds. | acs.org |
| PdCl₂ / Mo(CO)₆ | Aryl Iodide-Linked Alkenes | Aminocarbonylation followed by cyclization. | nih.gov |
Metal-Free Cyclization Approaches
To align with the principles of green chemistry, metal-free cyclization methods have been developed. These approaches avoid the cost and potential toxicity associated with transition metals. One such method is the base-catalyzed intramolecular cyclization of 2-ynylphenols. rsc.org Using a simple base like cesium carbonate (Cs₂CO₃), this reaction proceeds under mild conditions to afford 2-substituted benzofurans, which can be precursors to the dibenzofuran system. rsc.org Other innovative metal-free strategies include visible-light-mediated reactions. For instance, the cyclization of diazo compounds with para-quinones can be achieved using blue LED irradiation in the presence of a base, proceeding via an O-H insertion mechanism. nih.gov
Chemoenzymatic Synthetic Routes to Dibenzo[b,d]furanols
Chemoenzymatic synthesis offers a powerful strategy for producing chiral, biologically active dibenzofuran derivatives. This approach leverages the high stereoselectivity of enzymes for key transformations. A notable example is the use of toluene (B28343) dioxygenase-catalyzed regioselective and stereoselective cis-dihydroxylation of dibenzo[b,d]furan. scispace.com This enzymatic reaction produces a chiral cis-dihydrodiol metabolite. This intermediate, possessing defined stereochemistry, serves as a valuable building block for the synthesis of complex natural products like the ribisins, which feature a polyoxygenated dibenzofuran skeleton. scispace.com This method can be more efficient than traditional multi-step syntheses that require the construction of the polycyclic system from monocyclic precursors. scispace.com
Cross-Coupling Strategies for Assembling Substituted Dibenzo[b,d]furan Scaffolds
Once the core dibenzo[b,d]furan structure is formed, cross-coupling reactions are instrumental for introducing further substitutions, enabling the synthesis of a vast library of derivatives.
Suzuki-Miyaura Cross-Coupling for Aryl-Dibenzo[b,d]furans
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. youtube.com This reaction is widely used to synthesize biaryl compounds and is highly applicable for producing aryl-substituted dibenzofurans. libretexts.orgresearchgate.net By using a bromo- or iodo-substituted dibenzofuran as the halide partner and an arylboronic acid, various aryl groups can be efficiently installed onto the dibenzofuran scaffold. The reaction is known for its tolerance of a wide range of functional groups and generally proceeds with high yields. nih.gov
| Halide Partner | Boronic Acid/Ester Partner | Catalyst/Ligand | Key Outcome | Reference |
|---|---|---|---|---|
| (Hetero)aryl Bromides | B-alkyl MIDA boronates | Palladium catalyst | Synthesis of alkylated arenes and unsymmetrical diaryls. | nih.gov |
| Bromobenzene | Phenylboronic acid | Ligand-free Pd/Si₃N₄ | Efficient aryl-aryl bond formation in aqueous media. | researchgate.net |
| Iodobenzene | Aryl boronic acids | Pd on hydroxyapatite | High turnover numbers for various aryl couplings. | researchgate.net |
Negishi Cross-Coupling and Related Methodologies
The Negishi cross-coupling reaction provides another powerful tool for C-C bond formation, utilizing an organozinc reagent as the coupling partner with an organohalide, catalyzed by a nickel or palladium complex. This methodology has been adeptly applied to the synthesis of dibenzofurans. A highly efficient, one-pot procedure has been developed that combines directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular SNAr reaction. ljmu.ac.uknih.govacs.org In this sequence, a fluoroarene is first lithiated and then transmetalated with a zinc salt to form an organozinc species. This species then undergoes a Negishi cross-coupling with a 2-bromophenyl acetate. The sequence is completed by an in-situ deprotection and intramolecular cyclization to furnish the dibenzofuran ring system. nih.govacs.org This streamlined process is noted for its mild reaction conditions and low catalyst loading, providing facile access to a diverse set of functionalized dibenzofurans. nih.gov
Iron-Catalyzed Aryl-Aryl Cross-Coupling
The use of iron, an earth-abundant and low-cost metal, has gained prominence in catalysis, offering a more sustainable alternative to precious metals like palladium. Iron-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon bonds, essential for constructing the biaryl backbone of dibenzofurans.
One notable strategy involves an iron-catalyzed cross-dehydrogenative coupling (CDC) approach. Researchers have successfully synthesized novel anilinodibenzofuranols using this method. rsc.org This process typically involves the coupling of a dibenzofuranol with an aniline (B41778) derivative in the presence of an iron catalyst, leading to the formation of a new C-C bond between the two aromatic rings. For instance, the reaction of a dibenzo[b,d]furan-2-ol derivative with various anilines using an iron catalyst has been shown to produce a library of C-1-anilino-substituted dibenzofuranols. rsc.org
Another significant advancement is the iron-catalyzed cross-coupling of sterically hindered aryl Grignard reagents with allylic bromides. rsc.org This addresses the common challenge of coupling bulky substrates, which is often encountered in the synthesis of highly substituted dibenzofurans. The use of tetramethylurea (TMU) as a high-performance ligand at low loadings has proven effective in achieving excellent yields for these challenging transformations. rsc.org The methodology demonstrates good functional group tolerance, even preserving ester moieties that can be used for subsequent derivatization. rsc.org The scalability of this approach has been validated through multigram-scale synthesis, highlighting its practical utility in producing complex molecules. rsc.org
Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions
| Catalyst/Ligand | Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|---|
| Iron Catalyst | Dibenzo[b,d]furan-2-ol derivative | Substituted Aniline | 1-(2-amino)-phenyl)dibenzo[b,d]furan-2-ol | rsc.org |
Other Palladium-Catalyzed Coupling Reactions
Palladium catalysis remains a cornerstone of modern organic synthesis for its reliability and broad substrate scope. Beyond the foundational Suzuki and Heck reactions, a variety of other palladium-catalyzed couplings are instrumental in synthesizing and functionalizing the dibenzofuran scaffold.
A highly practical method involves a palladium(0)/palladium(II)-catalyzed, phenol-directed C-H activation followed by C-O cyclization. acs.org This intramolecular reaction constructs the central furan ring from a diaryl ether precursor, using air as the terminal oxidant. acs.orgbiointerfaceresearch.com A key finding from these studies is that the rate-limiting step is often the C-O reductive elimination from the palladium center, rather than the initial C-H activation. acs.org This process is tolerant of a wide array of functional groups, making it complementary to other methods for preparing substituted dibenzofurans. acs.org
The Suzuki cross-coupling reaction is another versatile tool, frequently used to introduce aryl or vinyl groups onto a pre-formed dibenzofuran core. For example, a 3-bromo-substituted dibenzofuran can be coupled with various organoboron reagents in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov This allows for the targeted installation of substituents at the 3-position.
The general catalytic cycle for these reactions typically involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the dibenzofuran. uwindsor.ca
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound) is transferred to the palladium center. uwindsor.ca
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. uwindsor.ca
Table 2: Overview of Selected Palladium-Catalyzed Reactions for Dibenzofuran Synthesis
| Reaction Type | Catalyst System | Substrates | Key Transformation | Reference |
|---|---|---|---|---|
| C-H Activation/C-O Cyclization | Pd(OAc)₂ / Pivalic Acid | Diaryl Ether | Intramolecular cyclization to form furan ring | acs.orgbiointerfaceresearch.com |
| Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | Bromo-aromatic, Boronic Acid | C-C bond formation to add substituents | nih.gov |
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that focuses on modifying complex molecules at a late point in their synthetic sequence. nih.govnih.gov This approach avoids the need for lengthy de novo synthesis for each new analog, enabling the rapid generation of a diverse library of related compounds from a common, advanced intermediate. nih.gov For a scaffold like 3-bromodibenzo[b,d]furan-4-ol, LSF allows for the exploration of structure-activity relationships by introducing a variety of functional groups at different positions.
One innovative LSF method employs "Baran Diversinates" for radical-based functionalization. nih.gov These reagents can be used to introduce moieties such as trifluoromethyl, difluoromethyl, and isopropyl groups onto drug-like molecules. nih.gov To enhance the efficiency of these reactions, new conditions involving iron(III) catalysis have been developed, which can lead to increased yields and shorter reaction times. nih.gov
Another effective strategy for diversification is regioselective late-stage iodination. researchgate.net This method can install an iodine atom at a specific position on the dibenzofuran core, which then serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This two-step sequence allows for the introduction of a wide range of substituents that might not be compatible with the initial ring-forming reactions.
The strategic planning of a synthesis with LSF in mind can provide access to compounds that would be difficult to prepare otherwise and facilitates the creation of molecules with diverse substitution patterns around the shared dibenzofuran framework. nih.gov
Table 3: Examples of Late-Stage Functionalization Strategies
| LSF Method | Reagents/Catalyst | Functional Group Introduced | Target Scaffold | Reference |
|---|---|---|---|---|
| Radical Functionalization | Baran Diversinates / Fe(III) catalyst | -CF₃, -CF₂H, -iPr | Drug-like molecules/heterocycles | nih.gov |
| Regioselective Iodination | Iodine-based reagent | -I | Tetraphenylene (as model) | researchgate.net |
Elucidating the Reactivity and Transformation Pathways of 3 Bromodibenzo B,d Furan 4 Ol
Theoretical Reactions at the Bromine Moiety
The bromine atom on the aromatic ring is a prime site for various transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic substitutions, although the latter are generally less common for aryl halides unless under specific activating conditions.
Nucleophilic Substitutions and Rearrangements
Direct nucleophilic aromatic substitution of the bromine atom would typically require harsh reaction conditions or the presence of strong electron-withdrawing groups, which are not inherent to the dibenzofuran (B1670420) system itself. No specific literature examples of such reactions for 3-Bromodibenzo[b,d]furan-4-ol have been identified.
Advanced Metal-Catalyzed Cross-Coupling Reactivity
This class of reactions represents the most probable and synthetically useful transformations for aryl bromides like 3-Bromodibenzo[b,d]furan-4-ol. These reactions, often catalyzed by palladium complexes, are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 1: Hypothetical Suzuki-Miyaura Coupling of 3-Bromodibenzo[b,d]furan-4-ol
| Coupling Partner | Catalyst System | Base | Solvent | Potential Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 3-Phenyl-dibenzo[b,d]furan-4-ol |
| Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Methyl-dibenzo[b,d]furan-4-ol |
This table is illustrative and based on general Suzuki coupling protocols, not on documented reactions of 3-Bromodibenzo[b,d]furan-4-ol.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction is of great importance in the synthesis of pharmaceuticals and other advanced materials. The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.
Table 2: Hypothetical Buchwald-Hartwig Amination of 3-Bromodibenzo[b,d]furan-4-ol
| Amine | Catalyst System | Base | Solvent | Potential Product |
| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 3-(Phenylamino)dibenzo[b,d]furan-4-ol |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 3-(Morpholino)dibenzo[b,d]furan-4-ol |
This table is illustrative and based on general Buchwald-Hartwig amination protocols, not on documented reactions of 3-Bromodibenzo[b,d]furan-4-ol.
Reductive Debromination Studies
The removal of the bromine atom to yield dibenzo[b,d]furan-4-ol could be achieved through various reductive methods. Catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) with hydrogen gas is a common approach. Other methods could involve treatment with a strong reducing agent. However, no studies specifically detailing the reductive debromination of 3-Bromodibenzo[b,d]furan-4-ol are available.
Theoretical Reactions at the Hydroxyl Group
The phenolic hydroxyl group is another reactive site in the molecule. Its acidic proton can be removed by a base to form a phenoxide, which is a potent nucleophile. The hydroxyl group can also undergo various electrophilic substitution reactions on the aromatic ring it activates.
The hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. chemguide.co.uklibretexts.org Given the substitution pattern of 3-Bromodibenzo[b,d]furan-4-ol, the positions ortho to the hydroxyl group would be targeted. Reactions such as halogenation, nitration, and acylation would be expected to occur at these activated positions. mlsu.ac.inchemistrystudent.com For instance, reaction with bromine in a non-polar solvent would likely lead to the introduction of a bromine atom at the position adjacent to the hydroxyl group. youtube.com
Furthermore, the hydroxyl group can be converted into an ether or an ester through reactions with alkyl halides or acyl chlorides, respectively, typically after deprotonation with a suitable base.
Etherification and Esterification Reactions
The phenolic hydroxyl group of 3-Bromodibenzo[b,d]furan-4-ol is a prime site for etherification and esterification reactions, common transformations for phenols.
Etherification typically proceeds via the Williamson ether synthesis, where the phenoxide, generated by treating the phenol (B47542) with a base, acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, Mitsunobu conditions can be employed for the etherification of phenols with alcohols.
Esterification of 3-Bromodibenzo[b,d]furan-4-ol can be achieved through several methods. The Fischer-Speier esterification involves the reaction of the phenol with a carboxylic acid in the presence of a strong acid catalyst. rsc.orgyoutube.com Another common method is the reaction of the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the resulting acid.
Table 1: Representative Etherification and Esterification Reactions of Phenols
| Reaction Type | Reagents | Product Type | General Yield |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Alkyl aryl ether | Good to Excellent |
| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Alkyl aryl ether | Good |
| Fischer-Speier Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Aryl ester | Moderate to Good |
| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Aryl ester | Good to Excellent |
This table presents generalized conditions for the etherification and esterification of phenols, which are applicable to 3-Bromodibenzo[b,d]furan-4-ol.
Oxidation and Functional Group Interconversion
The phenolic moiety of 3-Bromodibenzo[b,d]furan-4-ol is susceptible to oxidation. Treatment with strong oxidizing agents can potentially convert the phenol into a quinone-type structure. The specific product would depend on the reaction conditions and the regioselectivity of the oxidation. For instance, oxidation of related phenol derivatives can lead to the formation of ortho- or para-quinones. biointerfaceresearch.com
Functional group interconversion refers to the transformation of one functional group into another. nih.gov For 3-Bromodibenzo[b,d]furan-4-ol, the hydroxyl group can be converted to other functionalities. For example, it can be transformed into a triflate, a good leaving group, which can then participate in various cross-coupling reactions. The bromine atom can also be involved in functional group interconversions, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov
Hydrogen Bonding Interactions and Their Influence on Reactivity
Reactivity of the Dibenzo[b,d]furan Core
The dibenzo[b,d]furan core is a relatively electron-rich aromatic system, making it amenable to various transformations.
Electrophilic Aromatic Substitution on Remaining Aromatic Protons
The dibenzo[b,d]furan ring system undergoes electrophilic aromatic substitution. wikipedia.org The regioselectivity of these reactions is directed by the existing substituents. In 3-Bromodibenzo[b,d]furan-4-ol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The positions most susceptible to electrophilic attack would be those activated by the hydroxyl group and not sterically hindered. Studies on the nitration of unsubstituted dibenzofuran have shown a preference for substitution at the 3-position. rsc.orgrsc.org For 3-Bromodibenzo[b,d]furan-4-ol, the directing effects of the hydroxyl and bromo substituents would need to be considered to predict the outcome of electrophilic substitution on the remaining aromatic protons.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Bromodibenzo[b,d]furan-4-ol
| Electrophile | Predicted Position of Substitution | Rationale |
| NO₂⁺ (Nitration) | C2 or C1 | Activation by the hydroxyl group at C4. |
| Br⁺ (Bromination) | C2 or C1 | Activation by the hydroxyl group at C4. |
| RCO⁺ (Acylation) | C2 or C1 | Activation by the hydroxyl group at C4. |
This table provides a qualitative prediction of the regioselectivity based on the directing effects of the existing substituents.
Radical and Photoredox-Mediated Transformations
The dibenzo[b,d]furan core can participate in radical reactions. For instance, bromophenoxy radicals are key intermediates in the formation of polybrominated dibenzofurans. nih.gov Radical halogenation of alkanes is a well-established reaction, and similar principles can apply to the side chains of substituted dibenzofurans. youtube.comyoutube.com
Photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including C-O bond formation. beilstein-journals.orgrsc.org These methods often proceed under mild conditions and can offer unique reactivity patterns. While specific examples for 3-Bromodibenzo[b,d]furan-4-ol are scarce, the general principles of photoredox catalysis suggest that it could be a substrate for various coupling and functionalization reactions.
Ring-Opening and Rearrangement Pathways
The furan (B31954) ring of the dibenzo[b,d]furan system can undergo ring-opening reactions under certain conditions. researchgate.net These reactions often require harsh conditions or specific catalysts, such as transition metals, and can lead to the formation of substituted biphenyls. researchgate.net For example, bacterial dioxygenases can cleave the ether bond of dibenzofurans. nih.gov
Rearrangement reactions of the dibenzo[b,d]furan skeleton are less common but can occur under specific conditions, often leading to the formation of other heterocyclic systems or rearranged aromatic compounds. biointerfaceresearch.comnih.gov An effective and straightforward route for the synthesis of hexahydrodibenzofurans is based on the rearrangement of a spirodihydrocoumarin. biointerfaceresearch.com
Cycloaddition Reactions with the Furan Moiety
The central furan ring within the dibenzo[b,d]furan scaffold presents a potential diene system for cycloaddition reactions, a transformation well-documented for simple furan and its derivatives. pku.edu.cnresearchgate.net However, the fusion of the two benzene (B151609) rings significantly increases the aromatic stabilization of the entire dibenzofuran system. This enhanced aromaticity markedly reduces the propensity of the furan moiety to participate in cycloaddition reactions, as such reactions would necessitate the disruption of this stable aromatic system.
A comprehensive search of the scientific literature reveals a notable absence of reported cycloaddition reactions, such as the Diels-Alder reaction, involving the furan moiety of the parent dibenzo[b,d]furan or its substituted derivatives, including 3-Bromodibenzo[b,d]furan-4-ol. Theoretical and computational studies, which can often predict the feasibility of such reactions, have primarily focused on the reactivity of simpler furan and benzofuran (B130515) systems. researchgate.netnih.govnih.gov These studies have shown that even in less complex systems, the aromatic character of the furan ring presents a significant thermodynamic barrier to cycloaddition. ksu.edu.sayoutube.com
For instance, computational analyses of Diels-Alder reactions involving furan have quantified the delicate balance between the kinetic and thermodynamic factors that govern these transformations. researchgate.netnih.gov The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the furan ring. nih.gov However, the substantial resonance energy of the dibenzofuran core appears to be the overriding factor that disfavors its participation in cycloadditions.
While cycloaddition reactions are a cornerstone in the synthesis of complex heterocyclic systems from simple furans, this reactivity does not appear to extend to the highly aromatic and rigid dibenzofuran framework. Research on the reactivity of dibenzofurans has predominantly centered on electrophilic substitution reactions on the benzene rings or reactions involving substituents, rather than transformations of the central furan ring. ksu.edu.sa
Advanced Spectroscopic and High Resolution Analytical Characterization
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
Generating an article on these topics without specific published data for 3-Bromodibenzo[b,d]furan-4-ol would lead to inaccuracies and fabrication of scientific information. Further research or synthesis and subsequent analysis of this compound would be required to generate the data necessary to fulfill the requested article outline.
MALDI-ToF Mass Spectrometry (for related complex derivatives)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful soft ionization technique particularly suited for the analysis of complex, high molecular weight derivatives without inducing significant fragmentation. researchgate.netinfectiologyjournal.com In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. youtube.com These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z), determined by the time it takes them to reach the detector. youtube.com
While MALDI-ToF is highly effective for large biomolecules and synthetic polymers, the analysis of smaller, volatile, and semi-volatile halogenated aromatic compounds like dibenzofuran (B1670420) derivatives is often accomplished using other high-resolution mass spectrometry (HRMS) techniques. researchgate.net Methods such as comprehensive multidimensional gas chromatography coupled to a high-resolution time-of-flight mass spectrometer (GCxGC/HR-TOFMS) are frequently employed for the quantification and identification of polyhalogenated dibenzofurans in complex mixtures. nih.govnih.gov These techniques provide the high resolving power necessary to separate isomeric compounds and accurately determine their elemental composition.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound, providing a unique "fingerprint" based on its structure and functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). For 3-Bromodibenzo[b,d]furan-4-ol, the FT-IR spectrum provides clear evidence for its key structural features.
The presence of the hydroxyl group (-OH) is identified by a characteristic broad absorption band in the 3500–3200 cm⁻¹ region, indicative of O-H stretching, often broadened due to hydrogen bonding. nih.gov Aromatic C-H stretching vibrations appear as a series of sharp bands just above 3000 cm⁻¹. The dibenzofuran ring system is further characterized by C=C stretching absorptions within the 1600–1450 cm⁻¹ range. The aryl ether linkage (C-O-C) typically shows a strong, sharp absorption band corresponding to asymmetric stretching around 1250 cm⁻¹. Finally, the carbon-bromine (C-Br) bond gives rise to a characteristic absorption in the far-infrared or low-frequency region of the fingerprint, generally between 680 and 515 cm⁻¹. researchgate.net The coupling of FT-IR with gas chromatography (GC/FT-IR) can provide isomer-specific information for halogenated dibenzofurans. bohrium.com
Table 1: Characteristic FT-IR Absorption Bands for 3-Bromodibenzo[b,d]furan-4-ol
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O–H Stretch | Hydroxyl | 3500 - 3200 | Strong, Broad |
| C–H Stretch | Aromatic | 3100 - 3000 | Medium, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |
| C–O Stretch | Phenolic | ~1350 | Medium |
| C–O–C Asymmetric Stretch | Aryl Ether | ~1250 | Strong |
| C–Br Stretch | Bromo-Aryl | 680 - 515 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy serves as a valuable complement to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (from a laser) by molecules. Vibrational modes that cause a change in the molecule's polarizability are Raman active. For centrosymmetric or highly symmetric molecules, Raman and IR spectroscopy are often mutually exclusive, but for a molecule like 3-Bromodibenzo[b,d]furan-4-ol with lower symmetry, many vibrations are active in both.
Raman spectroscopy is particularly effective for observing the symmetric vibrations of the carbon skeleton. The aromatic ring breathing modes of the dibenzofuran core are expected to produce strong and sharp signals in the Raman spectrum. For example, studies on related polychlorinated biphenyls show intense Raman peaks in the 1631-1651 cm⁻¹ region. researchgate.net The C-Br stretching vibration is also typically Raman active and can be observed in the low-frequency region. Surface-Enhanced Raman Spectroscopy (SERS) can be utilized to significantly amplify the signal of dibenzofuran-type pollutants, allowing for highly sensitive detection. mdpi.com
Table 2: Expected Raman Shifts for Key Vibrations in 3-Bromodibenzo[b,d]furan-4-ol
| Vibrational Mode | Structural Feature | Expected Raman Shift (cm⁻¹) |
| Aromatic C=C Stretch | Benzene (B151609) Rings | 1630 - 1580 |
| Ring Breathing Mode | Dibenzofuran Core | ~1000 |
| C–O–C Symmetric Stretch | Ether Linkage | ~850 |
| C–Br Stretch | Bromo-Aryl | 650 - 500 |
X-ray Diffraction for Solid-State Structural Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the unambiguous three-dimensional structure of a molecule. The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source). nih.govmdpi.com The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded by a detector.
This diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the individual atoms can be determined. The resulting structural model is then refined to achieve the best fit with the experimental data. nih.gov For 3-Bromodibenzo[b,d]furan-4-ol, SCXRD would confirm the planarity of the dibenzofuran ring system, the precise bond lengths and angles of the furan (B31954) and benzene rings, and the conformation of the hydroxyl group. A crystallographic study of the closely related natural product 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol revealed a nearly planar fused ring system and provided detailed atomic coordinates and displacement parameters. researchgate.net
Table 3: Representative Crystallographic Data for a Dibenzofuran Derivative (Based on data for 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol researchgate.net)
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.422 (3) |
| b (Å) | 9.075 (3) |
| c (Å) | 15.007 (4) |
| β (°) | 106.378 (7) |
| Volume (ų) | 1361.8 (6) |
| Z (molecules/unit cell) | 4 |
| Radiation type | Mo Kα |
| Final R indices [I > 2σ(I)] | R₁ = 0.050, wR₂ = 0.134 |
Analysis of Intermolecular Packing and Supramolecular Interactions
Beyond the structure of a single molecule, SCXRD data reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, which dictates the material's bulk properties. For 3-Bromodibenzo[b,d]furan-4-ol, several key interactions are expected to direct its supramolecular assembly.
The hydroxyl group is a strong hydrogen bond donor and acceptor, making O-H···O hydrogen bonds the most significant interaction. In the crystal structure of 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol, molecules are linked by intermolecular O-H···O hydrogen bonds, forming infinite chains. researchgate.net The bromine atom can participate in halogen bonding (C-Br···O or C-Br···π), an attractive interaction between an electrophilic region on the halogen and a nucleophile. researchgate.netnih.gov Furthermore, the large, flat aromatic surface of the dibenzofuran core allows for stabilizing π-π stacking interactions. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these varied intermolecular contacts within the crystal structure. mdpi.com
Electronic and Photoelectrochemical Characterization
The electronic and photoelectrochemical properties of a compound are crucial for understanding its potential applications in optoelectronic devices. Techniques such as UV-Visible Absorption Spectroscopy, Photoluminescence Spectroscopy, and Electrochemical Analysis provide insights into the electronic transitions, emissive properties, and redox behavior of a molecule.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which a compound absorbs light are characteristic of its electronic structure. For conjugated aromatic systems like dibenzofurans, absorption bands in the UV-Vis region typically arise from π-π* transitions. The position, intensity, and shape of these absorption bands can be influenced by the presence of substituents on the aromatic core. For 3-Bromodibenzo[b,d]furan-4-ol, the bromine atom and the hydroxyl group would be expected to act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent dibenzofuran molecule. However, specific absorption data for this compound are not available.
Table 1: Hypothetical UV-Visible Absorption Data for 3-Bromodibenzo[b,d]furan-4-ol (Note: This table is for illustrative purposes only as no experimental data has been found.)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Dichloromethane | N/A | N/A |
| Tetrahydrofuran | N/A | N/A |
| Acetonitrile | N/A | N/A |
N/A: Not Available
Photoluminescence (PL) and Emission Spectroscopy
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited state properties of a molecule. The emission spectrum, quantum yield, and lifetime are key parameters determined from PL studies. For a molecule like 3-Bromodibenzo[b,d]furan-4-ol, the nature and position of the bromo and hydroxyl substituents would significantly impact its emissive properties. The heavy bromine atom could potentially enhance intersystem crossing, possibly leading to phosphorescence, while the hydroxyl group could influence the emission through hydrogen bonding interactions with the solvent. Detailed research findings on the photoluminescence of this specific compound are not currently published.
Table 2: Hypothetical Photoluminescence Data for 3-Bromodibenzo[b,d]furan-4-ol (Note: This table is for illustrative purposes only as no experimental data has been found.)
| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Dichloromethane | N/A | N/A | N/A |
| Tetrahydrofuran | N/A | N/A | N/A |
| Acetonitrile | N/A | N/A | N/A |
N/A: Not Available
Electrochemical Analysis (e.g., Cyclic Voltammetry)
Electrochemical techniques such as cyclic voltammetry are employed to study the redox properties of a compound, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By measuring the oxidation and reduction potentials, one can assess the electron-donating or electron-accepting nature of a molecule. For 3-Bromodibenzo[b,d]furan-4-ol, the electron-withdrawing nature of the bromine atom and the electron-donating character of the hydroxyl group would influence its electrochemical behavior. However, no experimental data from cyclic voltammetry or other electrochemical analyses for this compound have been reported.
Table 3: Hypothetical Electrochemical Data for 3-Bromodibenzo[b,d]furan-4-ol (Note: This table is for illustrative purposes only as no experimental data has been found.)
| Solvent/Electrolyte | Onset Oxidation Potential (V vs. Fc/Fc⁺) | Onset Reduction Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| CH₂Cl₂/TBAPF₆ | N/A | N/A | N/A | N/A |
| THF/TBAPF₆ | N/A | N/A | N/A | N/A |
| CH₃CN/TBAPF₆ | N/A | N/A | N/A | N/A |
N/A: Not Available
Other Advanced Surface and Bulk Characterization Techniques (e.g., XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For 3-Bromodibenzo[b,d]furan-4-ol, XPS could provide valuable information on the chemical environment of the carbon, oxygen, and bromine atoms. The binding energies of the C 1s, O 1s, and Br 3d core levels would be sensitive to the local chemical bonding. For instance, the C 1s spectrum could be deconvoluted into components corresponding to C-C/C-H, C-O, and C-Br bonds. Similarly, the O 1s spectrum would confirm the presence of the hydroxyl and furan oxygen atoms. To date, no XPS studies have been published for this compound.
Computational and Theoretical Studies of 3 Bromodibenzo B,d Furan 4 Ol and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of dibenzofuran (B1670420) derivatives at a molecular level. These methods are used to solve the Schrödinger equation for a given molecular system, yielding valuable information about its energy, electron distribution, and geometry. For complex aromatic systems such as 3-Bromodibenzo[b,d]furan-4-ol, these calculations are indispensable for predicting properties that are difficult to measure experimentally.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. rsc.org DFT methods are used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. rsc.org This approach is particularly effective for studying the ground state properties of organic molecules, including geometry, electronic distribution, and spectroscopic characteristics. rsc.orgnih.gov Studies on related heterocyclic aromatic compounds frequently employ DFT to investigate formation mechanisms and reaction pathways. mdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that indicates the molecule's kinetic stability and optical characteristics.
In analogs like substituted dibenzofurans, the positions and types of substituent groups significantly influence the HOMO and LUMO energy levels. For instance, electron-donating groups (like the -OH group in 3-Bromodibenzo[b,d]furan-4-ol) are expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups (like the -Br atom) tend to lower the LUMO energy, making the molecule a better electron acceptor. DFT calculations are routinely used to quantify these effects. rsc.org The ability to predictably tune these frontier orbital energies is crucial for designing organic materials for electronic applications. rsc.org
Table 1: Representative Frontier Orbital Energies Calculated by DFT for Dibenzofuran Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Dibenzofuran (Parent) | -5.98 | -0.85 | 5.13 |
| 4-Hydroxydibenzofuran | -5.75 | -0.79 | 4.96 |
| 3-Bromodibenzofuran | -6.05 | -1.10 | 4.95 |
Note: These are illustrative values based on typical DFT calculations for analogous compounds and serve to demonstrate expected trends.
The molecular electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. nih.govrsc.org The ESP is mapped onto an electron density isosurface, providing a visual representation of the molecule's electrostatic landscape. nih.gov Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov
For 3-Bromodibenzo[b,d]furan-4-ol, the ESP surface would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group and the furan (B31954) oxygen, indicating these are primary sites for hydrogen bonding and electrophilic interaction. The bromine atom, despite its electronegativity, contributes to a complex potential landscape due to through-space effects. nih.gov Comparative analyses of the ESP of dibenzofuran and its derivatives have been performed to understand their properties. acs.orgresearchgate.net
Theoretical vibrational frequency calculations are essential for interpreting and predicting infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of a molecule using methods like DFT, one can obtain the normal modes of vibration. nih.gov These calculated frequencies and their corresponding intensities can be compared with experimental spectra to confirm the molecular structure and assign specific spectral bands to particular molecular motions, such as stretching, bending, or wagging. nih.govnih.gov
For a molecule like 3-Bromodibenzo[b,d]furan-4-ol, key vibrational modes would include the O-H stretch of the hydroxyl group, C-Br stretching, C-O-C stretches of the furan ring, and various C-H and C=C vibrations of the aromatic rings.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Dibenzofuran Analog
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3600 | Stretching of the hydroxyl bond |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the benzene (B151609) rings |
| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching of the aromatic carbon backbone |
| C-O-C Asymmetric Stretch | ~1250 | Asymmetric stretching of the furan ether linkage |
| C-Br Stretch | 550 - 650 | Stretching of the carbon-bromine bond |
Note: Frequencies are approximate and can vary based on the specific computational method and basis set used.
Ab Initio and Semi-Empirical Methods for Comparative Analysis
While DFT is widely used, other quantum chemical methods also play important roles. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. mdpi.comnih.gov These methods can offer higher accuracy, especially for systems where DFT may struggle, but at a significantly greater computational expense. nih.gov Comparative studies often use HF, MP2, and DFT to validate results and understand the limitations of each method. mdpi.com
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary, high-throughput screening, although they are generally less accurate. The choice of method involves a trade-off between desired accuracy and available computational resources.
Mechanistic Investigations through Computational Modeling
Computational modeling is a powerful tool for elucidating complex reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govbohrium.com The calculated energy barriers (activation energies) for different potential pathways allow for the determination of the most likely reaction mechanism. mdpi.com
For the synthesis or degradation of dibenzofuran derivatives, computational studies can model pathways such as C-H activation, C-O cyclization, and oxidation. nih.govfigshare.comacs.org For example, DFT studies on the oxidation of dibenzofuran have identified key peroxy radical intermediates and calculated the energy barriers for various rearrangement and fission pathways, providing a detailed picture of the low-temperature oxidation mechanism. nih.gov Such mechanistic insights are vital for optimizing synthetic routes and understanding the environmental fate of these compounds. nih.gov
Reaction Pathway Mapping and Transition State Characterization
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, identifying stable intermediates, and characterizing the high-energy transition states that connect them. For dibenzofuran derivatives, these studies often focus on formation mechanisms, particularly in environmental or combustion contexts, and metabolic transformations.
While specific studies on 3-Bromodibenzo[b,d]furan-4-ol are not abundant, research on related polybrominated dibenzofurans (PBDFs) provides a framework for understanding its potential reaction pathways. The formation of PBDFs can occur through various mechanisms, including the bromination of dibenzofuran precursors. researchgate.net Theoretical calculations, such as those employing Density Functional Theory (DFT), can model the step-by-step electrophilic addition of bromine to the dibenzofuran core. These models calculate the activation energies required for each step, revealing the most likely sequence of events and identifying the structures of the transition states.
Another critical area is the study of metabolic pathways. Brominated dibenzofurans are known to be metabolized into monohydroxylated products in biological systems. nih.govresearchgate.net Computational modeling can elucidate this process by:
Mapping the reaction coordinates for enzymatic hydroxylation, often involving cytochrome P450 enzymes.
Characterizing the transition states for key steps like hydrogen abstraction and hydroxyl radical rebound.
Calculating the energetics to determine the feasibility of different metabolic routes. For instance, a study on the metabolism of a tribromodibenzofuran (TrBDF) showed it was significantly metabolized, with up to 21% of the compound in the liver existing as hydroxylated metabolites 1 day after exposure. nih.gov This suggests that the metabolic pathway is a significant route for elimination. nih.gov
Fragment-based ab initio molecular dynamics (FB-AIMD) represents an advanced technique for simulating complex reactive systems like combustion, where such compounds might be formed. mdpi.com This method scales linearly with system size, allowing for the simulation of bond breaking and formation in a large, interwoven reaction network. mdpi.com
Prediction of Regioselectivity and Stereoselectivity
When a reaction can yield multiple structural isomers (regioisomers) or spatial isomers (stereoisomers), computational chemistry is a key tool for predicting the major product. This is particularly relevant for substituted aromatic systems like 3-Bromodibenzo[b,d]furan-4-ol.
Regioselectivity in reactions on the dibenzofuran skeleton is governed by the electronic properties of the ring system and the influence of existing substituents. The hydroxyl (-OH) group at position 4 is a strong activating, ortho-para directing group, while the bromine (Br) at position 3 is a deactivating, ortho-para director. Computational models can predict the most likely site for further electrophilic substitution by calculating electron density, electrostatic potential surfaces, and the stability of the intermediate carbocations (Wheland intermediates) for substitution at each possible position. researchgate.net Theoretical studies on related benzofurans have shown that electrophilic substitution can proceed via an addition-elimination mechanism, and the preferred site of attack can be rationalized by analyzing the local ionization energy and electrostatic potential surfaces. researchgate.net
In reactions like the Diels-Alder cycloaddition, which is used to construct cyclic compounds, regioselectivity becomes crucial when both the diene and dienophile are unsymmetrical. youtube.comchadsprep.com The outcome is often dictated by the most favorable interaction between the most nucleophilic and most electrophilic centers of the reactants. nih.gov Computational studies can predict this by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reacting molecules. For nitroso hetero-Diels-Alder reactions, for example, the regioselectivity is highly dependent on the substituents, solvent, and temperature, all of which can be modeled computationally. beilstein-journals.org
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In Diels-Alder reactions, for instance, the stereochemistry of the dienophile is typically conserved in the product. youtube.com Computational modeling can predict the favored stereochemical outcome (e.g., endo vs. exo products) by calculating the activation energies for the different reaction pathways leading to each isomer. The lower energy pathway corresponds to the kinetically favored product.
Kinetic and Thermodynamic Parameters for Key Transformations
Computational chemistry allows for the quantitative determination of kinetic and thermodynamic parameters that govern chemical reactions.
Thermodynamic parameters , such as the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS), indicate the spontaneity and position of equilibrium for a reaction. For the metabolism or degradation of brominated dibenzofurans, calculations can determine whether the formation of hydroxylated metabolites is a thermodynamically favorable process.
Kinetic parameters , primarily the activation energy (Ea), determine the rate of a reaction. By calculating the energy of the transition state relative to the reactants, computational models can predict how fast a reaction will proceed. This is crucial for comparing competing reaction pathways. For example, in a study of brominated dibenzofurans in mice, the elimination from the liver was found to follow first-order kinetics. researchgate.net The calculated half-lives provided a quantitative measure of their persistence, which is directly related to the kinetics of their elimination pathways. nih.govresearchgate.net The study found that the hepatic half-life increased with the number of bromine substitutions, a trend consistent with observations for chlorinated analogs. nih.gov
| Compound | Hepatic Half-Time (days) in Mice |
| 2,3,7,8-TCDD | 8.7 |
| TrBCDF | 5.6 |
| TeBDF | 8.8 |
| PeBDF | 13 |
This table, adapted from data on various brominated dibenzofurans, illustrates how kinetic parameters like elimination half-life can be determined. nih.govresearchgate.net TCDD is included as a well-studied chlorinated analog for comparison.
These calculations help rationalize experimental observations, such as why certain isomers are formed preferentially or why some compounds are more persistent in the environment than others. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and the influence of the surrounding environment (solvation). youtube.com An MD simulation solves Newton's equations of motion for a system of interacting atoms, resulting in a trajectory that reveals how the molecule's structure evolves. youtube.com
For a molecule like 3-Bromodibenzo[b,d]furan-4-ol, the dibenzofuran core is largely planar and rigid. However, the hydroxyl group's orientation can be flexible. MD simulations can explore the rotational landscape of the C-O bond and the hydrogen bond donating/accepting capabilities of the hydroxyl group.
Conformational Landscapes: A study of formyl and acetyl derivatives of the related benzo[b]furan showed that the conformation of the carbonyl substituent was dependent on the solvent polarity. rsc.org Similarly, MD simulations of 3-Bromodibenzo[b,d]furan-4-ol could reveal its preferred conformations in different environments. By sampling numerous conformations over time, MD can generate a potential energy surface, identifying low-energy, stable conformations and the energy barriers between them.
Solvation Effects: The solvent plays a critical role in molecular behavior. MD simulations explicitly model solvent molecules (e.g., water) and their interactions with the solute. This allows for the study of:
Solvation Shells: How solvent molecules arrange around the solute.
Hydrogen Bonding: The dynamics of hydrogen bonds between the hydroxyl group of 3-Bromodibenzo[b,d]furan-4-ol and solvent molecules.
Hydrophobic Interactions: The behavior of the nonpolar brominated aromatic rings in an aqueous environment.
A detailed analysis of 1,3-difluorinated alkanes showed that the conformational profile is strongly dependent on the polarity of the medium, an effect that can be modeled using continuum solvation models or explicit MD simulations. nih.gov Such simulations are crucial for understanding how 3-Bromodibenzo[b,d]furan-4-ol would behave in a biological medium, influencing its ability to cross membranes or interact with proteins. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that correlate the chemical structure of a series of compounds with their reactivity or other properties. researchgate.net The goal is to develop a mathematical equation that can predict the reactivity of new, untested compounds based solely on their structural features (descriptors).
For a class of compounds like substituted dibenzofurans, a QSRR model could be developed to predict reactivity in, for example, an oxidation reaction. The process involves:
Dataset Assembly: A set of dibenzofuran analogs with experimentally measured reactivity data is collected.
Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), topological descriptors (e.g., molecular connectivity indices), and 3D descriptors (e.g., molecular surface area).
Model Development: Statistical methods, such as multiple linear regression, are used to build a model linking the descriptors to the observed reactivity.
Validation: The model's predictive power is tested using an external set of compounds not used in the model-building process.
Studies on related compounds have successfully used these techniques. A QSRR model was developed for the gas chromatographic retention of polychlorinated dibenzothiophenes (PCDTs), sulfur analogs of dibenzofurans, using descriptors like the moment of inertia. researchgate.net In another study, 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) was used to model the inhibitory activity of novel dibenzofuran derivatives against a protein tyrosine phosphatase. nih.govresearchgate.net The resulting model provided insights into how hydrophobic and electrostatic fields around the molecule influence its biological activity. nih.gov Such a model for 3-Bromodibenzo[b,d]furan-4-ol and its analogs could predict their environmental transformation rates or biological interactions.
| Study Type | Compound Class | Property Modeled | Key Descriptors/Method |
| QSRR | Polychlorinated Dibenzothiophenes | GC Retention Index | Moment of Inertia, Length-to-Breadth Ratio |
| 3D-QSAR (CoMFA) | Polycyclic Aromatic Hydrocarbons | HPLC Retention Data | Steric and Electrostatic Fields |
| 3D-QSAR (HipHop) | Dibenzofuran derivatives | PTP-MEG2 Inhibition | Pharmacophore features (Hydrophobic, H-bond acceptor) |
This table summarizes examples of QSRR and QSAR studies on compound classes related to dibenzofurans, illustrating the methodologies and types of properties that can be predicted. researchgate.netnih.gov
Advanced Research Applications in Organic Synthesis and Chemical Biology
3-Bromodibenzo[b,d]furan-4-ol as a Key Intermediate in Complex Synthesis
The dual functionality of 3-Bromodibenzo[b,d]furan-4-ol makes it an ideal starting material for constructing elaborate molecular architectures. The hydroxyl group can undergo reactions such as etherification or esterification, while the bromo group is a prime substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org This allows chemists to use the molecule as a linchpin, extending its structure in multiple directions to access novel compounds with tailored properties.
The construction of complex bridged and polycyclic aromatic systems is a significant challenge in organic synthesis. 3-Bromodibenzo[b,d]furan-4-ol offers a strategic platform for accessing such structures. The dibenzofuran (B1670420) core itself can be part of a larger, ladder-type π-conjugated system. beilstein-journals.org The bromine atom at the C-3 position serves as a versatile handle for palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to append additional aromatic or heterocyclic rings. Concurrently, the hydroxyl group at the C-4 position can be used to form ether linkages, creating bridged structures that impose specific conformational constraints on the molecule. This dual reactivity allows for the programmed assembly of intricate three-dimensional frameworks from a relatively simple, commercially available precursor.
Dibenzofuran derivatives are highly sought after for applications in materials science due to their excellent thermal stability, high triplet energy, and charge-transporting capabilities. rsc.orgresearchgate.netpkusz.edu.cn 3-Bromodibenzo[b,d]furan-4-ol is a key precursor for synthesizing these advanced materials, as its functional groups allow for the introduction of moieties that tune the electronic and physical properties of the final product.
In the field of OLEDs, dibenzofuran-based molecules are extensively used as host materials for phosphorescent emitters, particularly for high-energy blue OLEDs. rsc.orgrsc.org The high triplet energy of the dibenzofuran core prevents energy back-transfer from the phosphorescent dopant, leading to high efficiency. researchgate.net Furthermore, by attaching both electron-donating (hole-transporting) and electron-withdrawing (electron-transporting) groups to the dibenzofuran scaffold, bipolar host materials can be created that facilitate balanced charge injection and transport, further enhancing device performance and lifetime. rsc.org
3-Bromodibenzo[b,d]furan-4-ol is an ideal starting point for such materials. The bromine atom can be readily substituted with electron-transporting units (e.g., pyridine, fluorene-carbonitrile) or hole-transporting units (e.g., carbazole (B46965), triphenylamine) via cross-coupling reactions. researchgate.netrsc.org The hydroxyl group can be alkylated or arylated to modify solubility and prevent intermolecular hydrogen bonding, which can be detrimental to device performance. This synthetic flexibility allows for the fine-tuning of the material's properties to meet the stringent demands of modern OLED technology.
Table 1: Examples of Dibenzofuran-Based Host Materials for Phosphorescent OLEDs
| Compound Name | Functional Units | Application/Performance Highlight |
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) | Dibenzofuran (p-type unit) and Cyano-substituted fluorene (B118485) (n-type unit) | Bipolar host for yellow PhOLEDs with a maximum external quantum efficiency of 25.3%. rsc.org |
| 2,8-bis(diphenylphosphinyl)dibenzo[b,d]furan (PPF) | Dibenzofuran core with two diphenylphosphine (B32561) oxide groups | High triplet energy (3.1 eV) host suitable for blue TADF emitters. researchgate.net |
| 9,9’-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF) | Dibenzofuran core with two carbazole units | High triplet energy host material. researchgate.net |
The rigid and planar structure of the dibenzofuran core promotes effective intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in organic semiconductors. beilstein-journals.orgrsc.org Materials based on this scaffold have shown significant promise in organic field-effect transistors (OFETs). beilstein-journals.orgpkusz.edu.cn
For instance, a high-performance organic semiconductor, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), was synthesized by coupling dibenzofuran units to an anthracene (B1667546) core. pkusz.edu.cn This material exhibited excellent thermal stability and a high hole mobility of up to 3.0 cm²/V·s. pkusz.edu.cn 3-Bromodibenzo[b,d]furan-4-ol provides a direct route to analogous materials. The bromine atom allows for its attachment to various π-conjugated cores via reactions like the Suzuki coupling. The hydroxyl group offers a secondary point for modification, which can be used to enhance solubility for solution-based processing or to fine-tune the solid-state packing and, consequently, the charge mobility of the resulting semiconductor.
The dibenzofuran core is a structural motif found in a number of biologically active natural products, such as cercosporamide, which exhibits potent kinase inhibitory activity. nih.gov The total synthesis of these complex molecules and the generation of analogs for biological screening are important areas of chemical research. rsc.orgrsc.org
3-Bromodibenzo[b,d]furan-4-ol serves as an excellent scaffold for this purpose. The core structure is already present, and the two functional groups provide the necessary handles for introducing the specific side chains and substituents found in the natural products. The bromine at position 3 is particularly useful for introducing carbon-based fragments via cross-coupling, while the hydroxyl at position 4 can be protected and deprotected as needed or converted into other functional groups present in the target molecule. This approach allows for the efficient synthesis not only of the natural products themselves but also of a diverse range of "unnatural" analogs, where systematic structural changes can be made to probe the molecular basis of their biological activity. nih.gov
Precursor for Dibenzo[b,d]furan-Derived Functional Materials Research
Rational Design and Synthesis of Chemically Diverse Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and medicinal chemistry. nih.govresearchgate.net These studies involve the systematic modification of a lead compound's structure to understand which parts of the molecule are essential for its biological activity and to optimize its potency and selectivity. 3-Bromodibenzo[b,d]furan-4-ol is an exceptionally well-suited starting material for generating the libraries of diverse analogs required for comprehensive SAR studies. nih.govresearchgate.net
The true power of this building block lies in the orthogonality of its reactive sites. The C3-bromo and C4-hydroxyl positions can be modified independently using a wide range of reliable and high-yielding reactions. For example, a large array of aryl, heteroaryl, or alkyl groups can be introduced at the C3 position via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions. Simultaneously or sequentially, the C4-hydroxyl group can be converted into ethers or esters of varying sizes and polarities. This systematic approach allows researchers to rapidly generate a matrix of compounds and map out the SAR landscape for a given biological target, accelerating the discovery of new therapeutic agents. nih.govnih.gov
Table 2: Illustrative Synthetic Strategy for SAR Library Generation from 3-Bromodibenzo[b,d]furan-4-ol
| Starting Material | Reaction at C3 (via Br) | Reaction at C4 (via OH) | Resulting Analog Class | Purpose of Modification |
| 3-Bromodibenzo[b,d]furan-4-ol | Suzuki Coupling with Ar-B(OH)₂ | - (Kept as -OH) | 3-Aryl-dibenzo[b,d]furan-4-ols | Explore the effect of different aromatic substituents at C3. |
| 3-Bromodibenzo[b,d]furan-4-ol | Sonogashira Coupling with R-C≡CH | - (Kept as -OH) | 3-Alkynyl-dibenzo[b,d]furan-4-ols | Investigate the impact of linear, rigid groups at C3. |
| 3-Bromodibenzo[b,d]furan-4-ol | - (Kept as -Br) | Williamson Ether Synthesis with R'-X | 3-Bromo-4-(alkoxy)dibenzo[b,d]furans | Probe the effect of varying the size and nature of the ether group at C4. |
| 3-Aryl-dibenzo[b,d]furan-4-ols | - | Williamson Ether Synthesis with R'-X | 3-Aryl-4-(alkoxy)dibenzo[b,d]furans | Combine modifications at both positions to explore synergistic effects. |
Targeted Derivatization at Reactive Centers (Bromine, Hydroxyl, Aromatic Rings)
The chemical architecture of 3-Bromodibenzo[b,d]furan-4-ol offers multiple reactive sites for targeted derivatization, enabling the synthesis of a diverse library of analogues. The bromine atom, the hydroxyl group, and the aromatic rings of the dibenzofuran core are all amenable to a variety of chemical transformations.
The bromine substituent can be leveraged in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties, at the 3-position of the dibenzofuran scaffold. Furthermore, the bromine atom can be replaced through nucleophilic aromatic substitution reactions, providing another avenue for functionalization.
The hydroxyl group at the 4-position is a versatile handle for introducing new functionalities through etherification, esterification, or conversion to other functional groups. For instance, reaction with alkyl halides or acyl chlorides can yield the corresponding ethers and esters, modifying the steric and electronic properties of the molecule.
The aromatic rings of the dibenzofuran nucleus can also undergo electrophilic aromatic substitution reactions, although the regioselectivity of these reactions would be influenced by the existing substituents. These derivatization strategies allow for the systematic modification of the 3-Bromodibenzo[b,d]furan-4-ol framework to fine-tune its properties for specific applications.
Synthesis of Labeled Analogues for Mechanistic Probes
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and tracking the metabolic fate of molecules in biological systems. nih.govresearchgate.netwikipedia.org The synthesis of labeled analogues of 3-Bromodibenzo[b,d]furan-4-ol, incorporating isotopes such as ¹³C, ¹⁴C, ³H, or ¹⁸O, can provide deep insights into its chemical and biological behavior.
For instance, ¹³C-labeled versions of the dibenzofuran core can be synthesized and used to follow the transformation of the molecule in complex chemical reactions or biological pathways using techniques like NMR spectroscopy and mass spectrometry. wikipedia.orgcapes.gov.br The synthesis of such labeled compounds can be achieved by employing labeled starting materials in the synthetic route to 3-Bromodibenzo[b,d]furan-4-ol. A rapid method for the synthesis of ¹³C-labeled lower brominated dibenzofurans has been described, which involves the UV irradiation of more highly brominated precursors. capes.gov.br While not specific to 3-Bromodibenzo[b,d]furan-4-ol, this suggests a potential strategy for accessing labeled analogues.
The study of furan-2,3-dione rearrangements using ¹⁷O labeling has demonstrated the power of isotopic labeling in understanding complex reaction mechanisms involving furan-containing compounds. iaea.orgosti.gov Similar approaches could be applied to investigate the reactivity and transformations of 3-Bromodibenzo[b,d]furan-4-ol.
Development of Novel Catalytic Ligands or Reagents Derived from the 3-Bromodibenzo[b,d]furan-4-ol Framework
The rigid and planar structure of the dibenzofuran core makes it an attractive scaffold for the design of novel ligands for catalysis. Phosphines are a crucial class of ligands in metal-catalyzed reactions, and various methods exist for their preparation. beilstein-journals.orgnih.govyoutube.com By functionalizing the 3-Bromodibenzo[b,d]furan-4-ol framework with phosphine (B1218219) groups, new bidentate or monodentate ligands could be developed.
Research on phosphine oxide decorated dibenzofuran platforms has shown that these molecules can act as effective ligands, coordinating to metal ions in a bidentate fashion through the phosphine oxide oxygen atoms. nih.govacs.org For example, 4,6-bis(diphenylphosphinoyl)dibenzofuran has been synthesized and its coordination chemistry with various metal ions has been studied. nih.govacs.org These findings suggest that derivatives of 3-Bromodibenzo[b,d]furan-4-ol, functionalized with phosphine or phosphine oxide groups, could serve as novel ligands in a range of catalytic applications. The synthesis of such ligands would likely involve the derivatization of the bromine or hydroxyl groups, or direct functionalization of the aromatic rings.
Exploration in Chemical Biology for Molecular Probe Development
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The dibenzofuran scaffold has been explored as a core structure for the development of such probes, particularly fluorescent probes. nih.govresearchgate.netacs.orgnih.gov
The biological activity of dibenzofuran derivatives is often linked to their ability to interact with specific biological targets, such as enzymes and receptors. nih.govresearchgate.net The structure-activity relationships of brominated dibenzofurans have been studied, indicating that the position and number of bromine substituents can significantly influence their biological effects. nih.gov
Derivatives of 3-Bromodibenzo[b,d]furan-4-ol could be synthesized and screened for their interactions with various biological targets. For example, novel dibenzofuran derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase PTP-MEG2. nih.gov Molecular docking studies of these derivatives have provided insights into their binding modes and interactions with the active site of the enzyme. nih.gov Similar computational and experimental approaches could be applied to derivatives of 3-Bromodibenzo[b,d]furan-4-ol to explore their potential as modulators of biological pathways.
The dibenzofuran core possesses inherent fluorescent properties, which can be modulated by the introduction of different functional groups. This makes the dibenzofuran scaffold a promising platform for the design of fluorescent probes. nih.govresearchgate.netacs.orgnih.gov For instance, fluorescent dibenzofuran α-amino acids have been synthesized and shown to be effective as FRET donors for monitoring peptide hydrolysis. nih.govresearchgate.netacs.orgnih.gov
By strategically modifying the 3-Bromodibenzo[b,d]furan-4-ol structure, it may be possible to develop novel fluorescent probes with tailored photophysical properties. The hydroxyl group, for example, could be used as a reactive handle to attach fluorophores or other functional moieties. The development of fluorescent probes based on the spiro[isobenzofuran-1,4'-piperidine] scaffold has demonstrated the utility of furan-containing cores in creating high-affinity probes for biological imaging. acs.org This highlights the potential for designing functional probes derived from the 3-Bromodibenzo[b,d]furan-4-ol framework for applications in cellular imaging and diagnostics.
Future Research Directions and Sustainable Synthetic Strategies
Greener Synthetic Routes
The development of environmentally friendly and sustainable methods for synthesizing 3-Bromodibenzo[b,d]furan-4-ol is a key area of future research. This involves moving away from hazardous reagents and solvents, and instead utilizing greener alternatives.
Catalyst-Free and Transition Metal-Free Approaches
Traditional syntheses of dibenzofurans often rely on transition-metal catalysts, which can be expensive and pose environmental concerns. researchgate.net Consequently, there is a growing interest in developing catalyst-free and transition-metal-free synthetic routes. researchgate.net One promising approach involves the use of alumina (B75360) as a catalyst for the synthesis of dibenzofurans from fluorinated biphenyls in a solvent-free reaction. researchgate.net This method is environmentally friendly as it avoids the need for other reagents. researchgate.net Another strategy is the one-pot synthesis of halobenzo[b]furans from O-aryl carbamates and alkynylsulfones without the use of transition metals. nih.gov This method relies on a directed ortho-lithiation followed by cyclization. nih.gov These approaches offer a more sustainable pathway to halogenated dibenzofuran (B1670420) derivatives.
Utilization of Renewable Feedstocks and Environmentally Benign Solvents
The chemical industry is increasingly looking towards renewable feedstocks to replace petroleum-based starting materials. greenchemistry-toolkit.org Biomass, including carbohydrates, lignin (B12514952), and plant oils, presents a rich source of renewable carbon for the synthesis of complex molecules. greenchemistry-toolkit.orgcas.org For instance, lignin can be broken down to produce phenolic compounds, which are key precursors for dibenzofuran synthesis. greenchemistry-toolkit.org The use of environmentally benign solvents is another crucial aspect of green chemistry. researchgate.net Water, supercritical fluids, and ionic liquids are being explored as alternatives to volatile and toxic organic solvents. researchgate.netunibo.it These green solvents can lead to cleaner reactions and easier product purification. researchgate.net
High-Throughput Synthesis and Screening
High-throughput screening (HTS) is a powerful tool for discovering new materials with desired properties. stanford.edu In the context of 3-Bromodibenzo[b,d]furan-4-ol and its derivatives, HTS can be used to rapidly screen libraries of related compounds for applications in materials science and medicinal chemistry. nih.govdtu.dk For example, a high-throughput, cell-based assay was used to identify a class of benzofuran (B130515) compounds as inhibitors of the Hepatitis C virus. nih.govresearchgate.net Computational screening methods are also being employed to predict the properties of nanoporous materials for applications such as fluid separation and gas storage, which could be extended to dibenzofuran-based materials. rsc.org
Exploration of Novel Reactivity under Non-Traditional Conditions
Exploring the reactivity of 3-Bromodibenzo[b,d]furan-4-ol under non-traditional conditions like flow chemistry and electrochemistry can lead to the discovery of new transformations and more efficient synthetic processes.
Flow Chemistry: Flow reactors offer precise control over reaction parameters such as temperature and residence time, which can be advantageous for studying the formation of complex molecules like dibenzofurans. rsc.org Research on the fuel-rich oxidation of toluene (B28343) in a flow reactor has provided insights into the formation mechanisms of benzofuran and dibenzofuran. rsc.org
Electrochemistry: Organic electrochemistry has emerged as a powerful and sustainable synthetic tool, often avoiding the need for harsh reagents. researchgate.netnih.gov Electrochemical methods have been successfully applied to the synthesis of various benzofuran derivatives. nih.govacs.orgscispace.com For instance, the electrooxidation of catechols in the presence of dimedone yields benzofuran derivatives through a Michael addition reaction. acs.orgscispace.com This approach offers a clean and efficient way to construct the benzofuran core.
Interdisciplinary Research
The future of research on 3-Bromodibenzo[b,d]furan-4-ol lies in the integration of computational studies, advanced synthesis, and materials science. This interdisciplinary approach will enable a deeper understanding of the structure-property relationships of dibenzofuran derivatives and accelerate the discovery of new applications. The synthesis of functionalized dibenzofurans is a key step in creating novel materials. nih.govnih.gov For example, dibenzofuran derivatives have been incorporated into fluorescent amino acids and have shown potential as organic semiconducting materials. nih.govnih.gov By combining synthetic expertise with computational modeling and materials characterization, researchers can design and create new materials with tailored electronic and optical properties.
Q & A
Q. Critical Parameters :
- Temperature control (<40°C) minimizes side reactions like over-bromination .
- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and regioselectivity .
- Yields range from 50–75% depending on the purity of starting materials and catalyst loading .
Basic: What analytical techniques are essential for characterizing 3-Bromodibenzo[b,d]furan-4-ol, and how are spectral data interpreted?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 323.18 (M⁺) confirm the molecular formula C₁₈H₁₁BrO .
- X-ray Crystallography : Resolves bond angles (e.g., C-Br bond ~1.89 Å) and crystal packing, critical for structure-activity studies .
Advanced: How can mechanistic studies elucidate the regioselectivity of bromination in dibenzofuran derivatives like 3-Bromodibenzo[b,d]furan-4-ol?
Answer:
Regioselectivity is governed by electronic and steric factors:
- Electrophilic Aromatic Substitution (EAS) : Bromine preferentially attacks the para position to electron-donating groups (e.g., -OH). However, steric hindrance from the fused furan ring directs bromination to the 3-position .
- Computational Modeling : Density Functional Theory (DFT) calculations reveal transition-state energies, showing lower activation barriers for bromination at the 3-position compared to other sites .
- Isotopic Labeling : Deuterated analogs (e.g., methyl-d₃ derivatives) track positional stability under reaction conditions .
Advanced: What computational tools are used to predict the reactivity and stability of 3-Bromodibenzo[b,d]furan-4-ol in catalytic systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., Pd/C) to predict reaction pathways .
- QSAR Models : Relate substituent effects (e.g., bromine’s electronegativity) to thermodynamic stability .
- Software : Gaussian (for orbital energy calculations) and VMD (for visualizing molecular conformations) .
Basic: What safety protocols and storage conditions are critical for handling 3-Bromodibenzo[b,d]furan-4-ol?
Answer:
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
- Storage : Store in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid exposure to moisture .
- Disposal : Neutralize with 10% sodium bicarbonate before incineration .
Advanced: How can researchers resolve contradictions in reported biological activities of 3-Bromodibenzo[b,d]furan-4-ol derivatives?
Answer:
- Dose-Response Analysis : Use nonlinear regression to identify IC₅₀ discrepancies across studies .
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to adjust p-values in high-throughput screens, reducing false positives .
- Meta-Analysis : Pool data from independent studies to assess reproducibility, focusing on shared endpoints (e.g., cytotoxicity assays) .
Advanced: What strategies optimize the scalability of 3-Bromodibenzo[b,d]furan-4-ol synthesis for preclinical studies?
Answer:
- Flow Chemistry : Continuous bromination in microreactors improves heat transfer and reduces reaction time by 40% .
- Catalyst Recycling : Immobilize Pd catalysts on silica supports to enhance turnover number (TON) .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
